4-Amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the pyrazole family. This compound features a unique structure characterized by a pyrazole ring which is substituted with an amino group, a difluoroethyl group, and a methyl group. The presence of these functional groups contributes to its distinctive chemical properties and potential biological activities. The compound has a molecular formula of CHFNO and a molecular weight of approximately 204.18 g/mol .
These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction .
4-Amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide exhibits potential biological activities, particularly in medicinal chemistry. It has been studied for its anti-inflammatory and anticancer properties. The mechanism of action involves the modulation of specific molecular targets, including enzymes and receptors associated with inflammatory pathways. The difluoroethyl group enhances binding affinity, making it a promising candidate for drug development.
The synthesis of 4-Amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide typically involves several steps:
The compound has diverse applications in various fields:
Interaction studies have shown that 4-Amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide can bind effectively to various enzymes and receptors, modulating their activity. These interactions are crucial for understanding its anti-inflammatory effects and other biological activities. The difluoroethyl moiety plays a significant role in enhancing binding specificity and affinity towards target molecules.
Several compounds share structural similarities with 4-Amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
4-Amino-1-methyl-1H-pyrazole-3-carboxamide | Structure | Lacks the difluoroethyl group; simpler structure |
Methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate | Structure | Contains a methyl ester instead of an amide; different solubility properties |
4-Amino-3-cyanopyrazole | Structure | Contains a cyano group; different reactivity profile |
These compounds highlight the uniqueness of 4-Amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide due to its specific functional groups that contribute to its distinct biological activity and chemical reactivity .